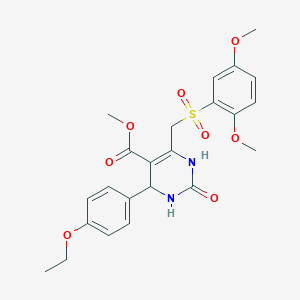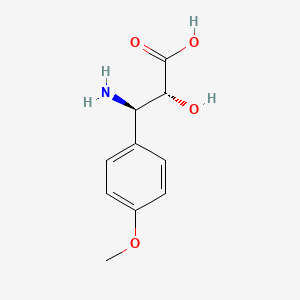![molecular formula C13H7N3OS2 B2913468 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 439112-41-1](/img/structure/B2913468.png)
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a compound that has been studied for its potential use in scientific research applications. This compound is of interest due to its unique structure and potential for use in various fields of study, including biochemistry and pharmacology.
Scientific Research Applications
Anticancer Agents
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide: has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Research has indicated that derivatives of quinoline and oxadiazole exhibit significant cytotoxic activities against different cancer cell lines .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. The presence of the oxadiazole ring is known to enhance the antimicrobial activity of compounds. Studies have shown that such compounds can be effective against a range of bacterial and fungal pathogens .
Anti-inflammatory Agents
Research has also explored the anti-inflammatory potential of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide . The compound’s ability to inhibit specific enzymes and pathways involved in inflammation makes it a promising candidate for developing new anti-inflammatory drugs.
Antioxidant Agents
The compound has been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases. The unique structure of this compound allows it to scavenge free radicals effectively .
Enzyme Inhibition
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide: has been studied for its potential to inhibit specific enzymes. Enzyme inhibitors are valuable in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their activity .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The unique electronic properties of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide make it a suitable candidate for PDT .
Material Science
In material science, this compound can be used in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Drug Design and Development
The compound’s unique structure makes it a valuable scaffold in drug design and development. Researchers can modify its structure to develop new drugs with improved efficacy and reduced side effects. Its versatility in binding to various biological targets makes it a promising candidate for developing new therapeutic agents .
These applications highlight the versatility and potential of 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide in various fields of scientific research.
Thienoquinolinone as a new building block for wide bandgap … [Identification of a series of 4-3-(quinolin-2-yl)-1,2,4-oxadiazol … Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide … 5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide 5-THIENO[2,3-B]QUINOLIN-2-YL-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE … - ChemBK 5-THIENO[2,3-B]QUINOLIN-2-YL-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE | 439112-41-1
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3kα, which is an attractive target for pik3ca mutated malignant tumors .
Mode of Action
It’s likely that it interacts with its target in a manner similar to other quinoline derivatives, which are known to exhibit a wide array of biological properties .
Biochemical Pathways
Given the potential target of pi3kα, it’s likely that it affects pathways related to cell growth and survival .
Pharmacokinetics
Similar compounds have been synthesized and characterized using various techniques , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Given its potential target and the known effects of similar compounds, it’s likely that it has significant impacts on cell growth and survival .
Action Environment
Similar compounds have been studied in various environments, which could provide insights into the potential influences of environmental factors .
properties
IUPAC Name |
5-thieno[2,3-b]quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c18-13-16-15-11(17-13)10-6-8-5-7-3-1-2-4-9(7)14-12(8)19-10/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRYBKRCYVNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NNC(=S)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)






![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2913397.png)
![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)
![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)
![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)
